![molecular formula C10H18LiNO5 B13501507 lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a modified amino acid derivative This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group on a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate typically involves multiple steps. One common method starts with the protection of the amino group of the amino acid using the tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Scientific Research Applications
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:
Biology: The compound can be used in studies involving lithium’s effects on biological systems, including its role in mood stabilization and neuroprotection.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for bipolar disorder and other mood disorders, is ongoing.
Mechanism of Action
The mechanism by which lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The lithium ion can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the phosphoinositide pathway and the Wnt/β-catenin pathway, which are important for cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but lacks the complex organic structure.
Lithium citrate: Another lithium salt used in medicine, it also lacks the Boc-protected amino acid structure.
Lithium orotate: Used as a dietary supplement, it has a different organic ligand compared to the Boc-protected amino acid.
Uniqueness
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to its combination of a lithium ion with a Boc-protected amino acid derivative
Properties
Molecular Formula |
C10H18LiNO5 |
|---|---|
Molecular Weight |
239.2 g/mol |
IUPAC Name |
lithium;(2S)-4-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5.Li/c1-6(5-12)7(8(13)14)11-9(15)16-10(2,3)4;/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14);/q;+1/p-1/t6?,7-;/m0./s1 |
InChI Key |
VPQYBSIWYVCVPT-JWOPXBRZSA-M |
Isomeric SMILES |
[Li+].CC(CO)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
[Li+].CC(CO)C(C(=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


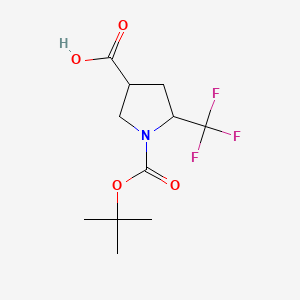
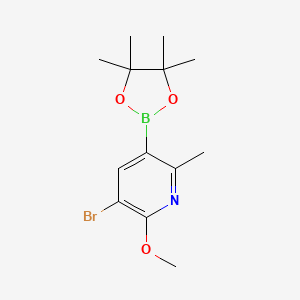

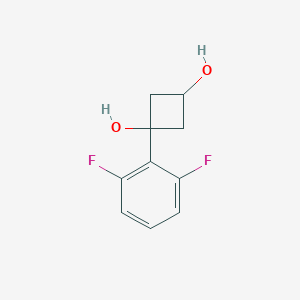
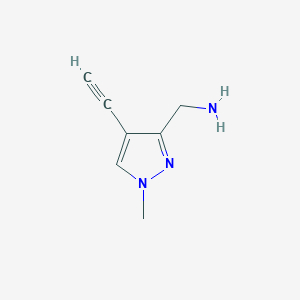
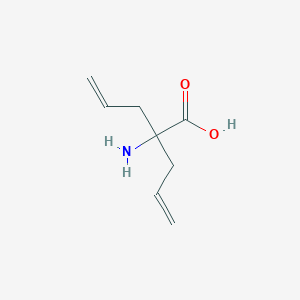
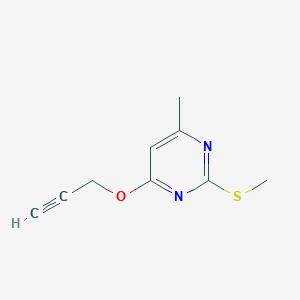
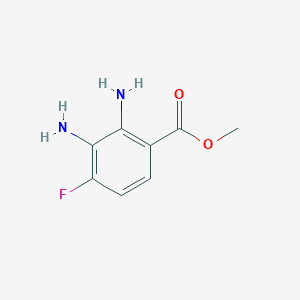
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)

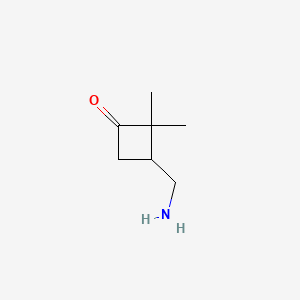
![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)
![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)
